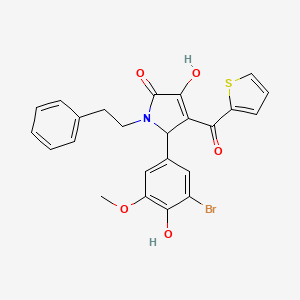
N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide
Vue d'ensemble
Description
N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide is a useful research compound. Its molecular formula is C15H30N2O3 and its molecular weight is 286.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.22564282 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Agents
Compounds like N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide have shown multifunctional profiles, demonstrating effectiveness as neuroprotectants and selective butyrylcholinesterase inhibitors. Such compounds, at micro- and sub-micromolar concentrations, not only selectively inhibited butyrylcholinesterase but also protected neurons against damage caused by free radicals, showed low toxicity, and were able to penetrate into the central nervous system (CNS) (González-Muñoz et al., 2011).
Antimicrobial Activity
Research on 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, which are 1,4-disubstituted 1,2,3-triazoles with an amide linkage and hydroxyl group, has revealed moderate to good antimicrobial potential against various bacterial and fungal strains, such as Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Kaushik & Luxmi, 2017).
Antiviral and Anticancer Applications
Compounds structurally related to the chemical have been evaluated for their potential in treating viral infections and cancer. For instance, cyclic phosphonate derivatives have shown strong in vitro activity against DNA viruses, indicating their potential as antiviral agents. The ester prodrugs of these compounds have exhibited increased antiviral activity, highlighting the significance of structural modification in enhancing therapeutic potential (Krečmerová et al., 2007).
Antioxidant Properties
Several studies have also focused on the antioxidant properties of related compounds. For example, altenusin and djalonensone have shown marked DPPH radical scavenging activities, indicating their potential as antioxidants (Jian Xiao et al., 2014).
Propriétés
IUPAC Name |
N-(6-hydroxy-6-methylheptan-2-yl)-3-(oxazinan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-13(7-6-9-15(2,3)19)16-14(18)8-11-17-10-4-5-12-20-17/h13,19H,4-12H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWPPSZYPIIDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC(=O)CCN1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4060311.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1-naphthylacetamide](/img/structure/B4060312.png)
![ethyl 1-[(allylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4060316.png)

![2-mercapto-4-methyl-6-{2-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide](/img/structure/B4060330.png)

![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4060341.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)butanamide](/img/structure/B4060354.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4060370.png)
![ethyl 2-(4-{[(4-methoxyphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B4060381.png)
![ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4060383.png)
![3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4060405.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4060412.png)
